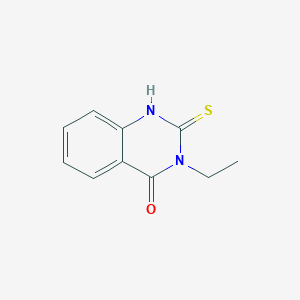

3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Descripción

3-Ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a quinazolinone derivative characterized by a thioxo (C=S) group at position 2 and an ethyl substituent at position 2. The thioxo group enhances reactivity, enabling participation in click chemistry and nucleophilic substitutions, while the ethyl substituent modulates lipophilicity and steric effects compared to bulkier aryl groups .

Propiedades

IUPAC Name |

3-ethyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-2-12-9(13)7-5-3-4-6-8(7)11-10(12)14/h3-6H,2H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZQWRFOQPLYPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351717 | |

| Record name | 3-Ethyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13906-08-6 | |

| Record name | 13906-08-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Optimization

The microwave-assisted approach, adapted from Tiwari et al., utilizes 1,1'-carbonothioylbis(1H-benzotriazole) (3) as a thiocarbonyl source. Methyl anthranilate (1a) reacts with ethylamine (2c) in the presence of the amidine base 1,8-diazabicycloundec-7-ene (DBU) under microwave irradiation to yield 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (4c). The reaction proceeds via a cyclative amidation mechanism, where DBU facilitates deprotonation and nucleophilic attack, followed by intramolecular cyclization (Scheme 1).

Scheme 1:

Methyl anthranilate + 1,1'-carbonothioylbis(1H-benzotriazole) + ethylamine

→ this compound (microwave, DBU, CH₂Cl₂).

Experimental Procedure and Conditions

A mixture of methyl anthranilate (0.331 mmol), 1,1'-carbonothioylbis(1H-benzotriazole) (0.331 mmol), and ethylamine (0.331 mmol) in anhydrous dichloromethane (10 mL) is irradiated under microwave conditions (300 W, 80°C) for 5–7 minutes with DBU (0.05 mmol) as the catalyst. The crude product is purified via column chromatography (ethyl acetate/hexane, 20:80) to afford the target compound in 82–85% yield.

Table 1: Optimization of Microwave-Assisted Synthesis

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | CH₂Cl₂ | 85 | |

| Catalyst | DBU (5 mol%) | 82 | |

| Temperature | 80°C | 84 | |

| Irradiation Time | 7 min | 85 |

Cyclization of Anthranilic Acid Derivatives with Ethyl Isothiocyanate

Reaction Pathway and Characterization

Adapted from the MDPI study, this method involves the condensation of methyl anthranilate with ethyl isothiocyanate to form a thiourea intermediate, followed by acid-catalyzed cyclization. The reaction proceeds in two stages:

-

Thiourea Formation : Methyl anthranilate reacts with ethyl isothiocyanate in ethanol at room temperature for 12 hours.

-

Cyclization : The intermediate is treated with hydrochloric acid (1M) under reflux (4 hours) to yield the quinazolinone core.

Key Characterization Data :

Comparative Analysis of Cyclization Conditions

The choice of acid significantly impacts reaction efficiency. Hydrochloric acid (1M) achieves higher yields (75–78%) compared to acetic acid (60–65%) due to enhanced protonation of the thiourea intermediate, facilitating cyclization.

Table 2: Cyclization Method Optimization

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Acid Catalyst | HCl (1M) | 78 | |

| Solvent | Ethanol | 75 | |

| Reaction Time | 4 h (reflux) | 78 |

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

-

Microwave Method : Superior yield (85%) and shorter reaction time (7 min) due to accelerated kinetics under microwave irradiation. However, it requires specialized equipment and costly reagents like 1,1'-carbonothioylbis(1H-benzotriazole).

-

Cyclization Method : Moderate yield (78%) but uses commercially available ethyl isothiocyanate and standard laboratory setups. Suitable for large-scale synthesis despite longer reaction times.

Table 3: Method Comparison

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Microwave-Assisted | 85 | 7 min | High | Moderate |

| Cyclization | 78 | 16 h | Low | High |

Análisis De Reacciones Químicas

Types of Reactions

3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols or other reduced sulfur-containing compounds.

Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that derivatives of 2,3-dihydroquinazolin-4(1H)-one, including 3-ethyl-2-thioxo variants, exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain derivatives can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Compounds within this class have been evaluated for their anti-inflammatory properties. In particular, studies have highlighted their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This suggests that 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one could be developed into therapeutic agents for treating inflammatory diseases .

Cancer Research

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets. Research has demonstrated that certain derivatives can inhibit cell proliferation in cancer cell lines, indicating potential applications in oncology . The mechanism often involves modulation of signaling pathways associated with tumor growth.

One-Pot Synthesis

A notable method for synthesizing this compound involves a one-pot three-component reaction using isatoic anhydride, an amine, and an aldehyde under mild conditions. This approach simplifies the synthetic route while maintaining high yields and purity of the desired product .

Green Chemistry Approaches

Recent advancements emphasize the use of green chemistry principles in synthesizing quinazolinones. Techniques such as solvent-free reactions or using water as a solvent have been explored to reduce environmental impact while enhancing safety during synthesis .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various 3-substituted quinazolinones against Gram-positive and Gram-negative bacteria. The results indicated that compounds containing the thioxo group exhibited enhanced antibacterial activity compared to their non-thioxo counterparts .

Case Study 2: Anti-inflammatory Activity

In another investigation, several derivatives were tested for their COX inhibitory activity. The findings revealed that specific substitutions on the quinazolinone scaffold significantly increased anti-inflammatory effects, suggesting a structure-activity relationship that could guide future drug design efforts .

Mecanismo De Acción

The mechanism of action of 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thioxo group can participate in redox reactions, while the quinazolinone core can interact with nucleic acids or proteins, influencing cellular pathways and processes.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 2 and 3:

Key Observations :

- Thioxo vs. Oxo : Thioxo derivatives exhibit higher reactivity in click reactions (e.g., triazole formation) and better anticancer activity due to sulfur's electronegativity .

- Substituent Effects : Ethyl groups balance lipophilicity and steric hindrance, making the compound more soluble than phenyl analogs but less reactive than allyl derivatives .

Catalytic Approaches

- 3-Ethyl Derivative : Synthesized via Cu@Py-Oxa@SPION-catalyzed alkyne-azide cycloaddition, yielding 77–86% under mild conditions .

- 3-Aryl Derivatives : Chan–Lam coupling using Cu@MChit (magnetic chitosan) achieves 70–85% yields .

- 3-Allyl Derivatives : Propargyl bromide alkylation under basic conditions (K2CO3/DMF) .

Green Chemistry Innovations

- Solvent Systems : 2-MeTHF (2-methyltetrahydrofuran) reduces environmental impact vs. DMF .

- Catalyst Reusability : Cu@Py-Oxa@SPION retains activity after 7 cycles, enhancing cost-efficiency .

Physicochemical Properties

Actividad Biológica

3-Ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a member of the quinazolinone family, which is recognized for its diverse biological activities and potential therapeutic applications. This compound has garnered attention for its antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound features a thioxo group at the 2-position and an ethyl group at the 3-position. This unique arrangement contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₂OS |

| Molecular Weight | 188.24 g/mol |

| CAS Number | 13906-08-6 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The thioxo group can participate in redox reactions, while the quinazolinone core can interact with nucleic acids or proteins, influencing cellular pathways such as apoptosis and cell cycle regulation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines such as LoVo and HCT-116. The most active derivatives reduced cell viability to as low as 22.67% in HCT-116 cells .

Table: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | Viability (%) | IC₅₀ (µg/mL) |

|---|---|---|---|

| 3a | LoVo | 23.50 ± 1.50 | 281.37 ± 10.55 |

| 3f | HCT-116 | 22.67 ± 2.08 | 251.78 ± 22.02 |

| Other Compounds | LoVo | Varies (55.67 - 90.67) | N/A |

Antimicrobial and Antifungal Properties

In addition to its anticancer effects, studies have indicated that this compound possesses notable antimicrobial and antifungal properties. The compound has been tested against various pathogens, showing effectiveness in inhibiting growth and proliferation.

Summary of Antimicrobial Activity

| Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus | Significant inhibition |

| Candida albicans | Moderate inhibition |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been crucial in understanding how modifications to the quinazolinone core affect biological activity. For example, substituents at the phenyl ring significantly influence potency against specific targets like LDHA (lactate dehydrogenase A), with certain configurations enhancing anti-radical efficiency by up to 8-fold compared to others .

Case Studies

- Anticancer Study : A recent investigation into various derivatives of quinazolinones revealed that specific substitutions on the phenyl ring enhanced cytotoxicity against colorectal cancer cells significantly.

- Antimicrobial Study : Another study evaluated the efficacy of several analogs against bacterial strains, finding that certain derivatives exhibited superior antimicrobial activity compared to traditional antibiotics.

Q & A

Q. What are the common synthetic routes for preparing 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one and related derivatives?

The compound is typically synthesized via multicomponent reactions (MCRs) involving isatoic anhydride, amines, and aldehydes. A green protocol uses hydroxyapatite nanoparticles (HAP NPs) as a recyclable catalyst in aqueous media under mild conditions, avoiding organic solvents . For thioxo derivatives, dithiocarbamate-anthranilic acid reactions or hydrogenation of intermediates (e.g., 4-chlorobenzaldehyde with methyl thioacetate) are employed . Key steps include refluxing with catalysts like p-TsOH and recrystallization from ethanol .

Q. How do solvent systems influence the synthesis of dihydroquinazolinone derivatives?

Solvent choice critically affects reaction efficiency. Ethanol (EtOH) is optimal for synthesizing 2-phenyl derivatives due to its polarity and boiling point, enabling high yields (80–95%) even with electron-donating or -withdrawing substituents on aldehydes. Alternatives like THF or CH₂Cl₂ show lower efficacy . Water is preferred in green protocols using HAP NPs, enhancing sustainability .

Q. What purification and characterization methods are recommended for this compound?

Crude products are often recrystallized from ethanol or filtered post-reflux. Characterization relies on NMR, IR, and mass spectrometry. Advanced techniques like X-ray crystallography (for structural confirmation) and HPLC (for purity analysis) are essential, particularly when evaluating bioactivity .

Advanced Research Questions

Q. How can catalytic efficiency discrepancies be resolved when using HAP NPs versus homogeneous catalysts?

While HAP NPs offer recyclability (6+ cycles without yield loss), their heterogeneous nature may reduce accessibility to active sites compared to homogeneous catalysts. Optimization involves tuning nanoparticle size, surface area, and reaction temperature. Comparative kinetic studies and leaching tests can identify bottlenecks .

Q. What strategies mitigate contradictory bioactivity results in antimicrobial studies of dihydroquinazolinone derivatives?

Contradictions arise from substituent electronic effects and assay conditions. For example, electron-withdrawing groups (e.g., -NO₂, -Cl) enhance antimicrobial activity by increasing membrane permeability. Standardize MIC assays across strains and use molecular docking to validate target interactions (e.g., with bacterial enzymes) .

Q. How can reaction conditions be optimized for scalable synthesis without compromising yield?

Scale-up requires balancing reaction time, catalyst loading, and solvent volume. HAP NP-catalyzed reactions in water are scalable (≥1 mmol) with yields >85%. Continuous-flow systems or microwave-assisted synthesis may further reduce energy use .

Q. What role do substituents play in modulating the anti-inflammatory activity of 2,3-dihydroquinazolin-4(1H)-one derivatives?

Bulkier substituents (e.g., 3,4-dichlorophenyl) enhance COX-2 inhibition by improving hydrophobic binding. In vivo studies in rodent models (e.g., carrageenan-induced edema) combined with QSAR models can rationalize structure-activity relationships .

Q. How do advanced analytical techniques resolve structural ambiguities in substituted derivatives?

X-ray crystallography and 2D NMR (e.g., HSQC, HMBC) clarify regiochemistry and tautomerism. For example, NOESY confirms spatial proximity of ethyl and thioxo groups in 3-ethyl-2-thioxo derivatives, critical for mechanistic studies .

Q. What green chemistry principles apply to the synthesis of this compound?

HAP NPs in aqueous media reduce waste and energy use. Alternative oxidants like H₂O₂ for sulfide oxidation or solvent-free mechanochemical methods align with green metrics (E-factor, atom economy) .

Q. How can computational methods aid in designing novel derivatives with enhanced bioactivity?

Density functional theory (DFT) predicts electrophilic/nucleophilic sites for functionalization. Molecular dynamics simulations assess binding stability to targets (e.g., DNA gyrase for antimicrobials). Virtual screening libraries prioritize synthesis candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.